Arminin-1a -

Arminin-1a

Catalog Number: EVT-247048
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Arminin-1a is classified as an antimicrobial peptide (AMP), which are small proteins known for their ability to disrupt microbial membranes. These peptides can be categorized based on their amino acid composition and structural characteristics. Arminin-1a falls under the category of cationic linear α-helical peptides, which are typically rich in positively charged amino acids such as lysine and arginine, enabling them to interact effectively with negatively charged microbial membranes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Arminin-1a employs the N-9-fluorenylmethoxy-carbonyl (F-moc) stepwise solid-phase method. This method allows for the precise assembly of amino acids into a peptide chain, facilitating the production of high-purity peptides. The synthesis process involves the following steps:

  1. Preparation of Resin: A solid support resin is prepared to anchor the first amino acid.
  2. Coupling: Each subsequent amino acid is added sequentially, with protection groups removed as needed to allow for peptide bond formation.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin, yielding the final product.
  4. Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure homogeneity .

Mass spectrometry (specifically electrospray ionization mass spectrometry) is used to confirm the molecular weight and purity of Arminin-1a after synthesis.

Molecular Structure Analysis

Structure and Data

Arminin-1a exhibits an α-helical structure, which is crucial for its biological activity. The secondary structure is characterized by a series of hydrogen bonds that stabilize the helical conformation. The specific sequence of amino acids contributes to its amphipathic nature, allowing it to interact favorably with lipid membranes.

Spectroscopic techniques such as circular dichroism (CD) are employed to analyze the secondary structure, revealing a significant content of α-helical structures when dissolved in appropriate solvents .

Chemical Reactions Analysis

Reactions and Technical Details

Arminin-1a primarily functions through its interaction with cell membranes. Its mechanism of action involves forming pores in the membranes of target cells, particularly in cancerous cells. This pore-forming ability disrupts membrane integrity, leading to cell lysis and death.

In experimental settings, Arminin-1a has demonstrated effectiveness against various leukemia cell lines, including multidrug-resistant variants. The peptide's ability to selectively target cancerous cells while sparing non-cancerous cells highlights its potential therapeutic utility .

Mechanism of Action

Process and Data

The mechanism by which Arminin-1a exerts its effects involves several key steps:

  1. Membrane Interaction: The cationic nature of Arminin-1a allows it to bind electrostatically to negatively charged components of microbial membranes.
  2. Pore Formation: Upon binding, the peptide induces conformational changes that lead to pore formation within the membrane.
  3. Cell Lysis: The formation of these pores disrupts membrane integrity, resulting in cell lysis and death.

Studies have shown that Arminin-1a can effectively inhibit the proliferation of multidrug-resistant leukemia cells by rapidly disrupting their membranes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Arminin-1a possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,000 Daltons.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties contribute to its functionality as an antimicrobial agent and its potential use in therapeutic applications .

Applications

Scientific Uses

Arminin-1a has significant potential in various scientific fields:

  • Anticancer Therapy: Its ability to selectively target cancer cells makes it a promising candidate for new treatments for leukemia and potentially other cancers.
  • Antimicrobial Research: As an antimicrobial peptide, Arminin-1a could be explored for use against bacterial infections, particularly those resistant to conventional antibiotics.
  • Biotechnology Applications: The unique properties of Arminin-1a may be harnessed in biotechnological applications, including drug delivery systems or as a model for designing new peptides with enhanced therapeutic profiles .
Introduction to Arminin-1a in the Context of Antimicrobial and Anticancer Research

Historical Discovery and Phylogenetic Origins in Hydra spp.

Arminin-1a was first identified through transcriptomic analysis of the ancient metazoan Hydra, a freshwater cnidarian renowned for its negligible senescence and extraordinary regenerative capacity. This peptide belongs to a broader family of antimicrobial peptides (AMPs) expressed in Hydra’s epithelial layers as part of its innate immune defense system [2] [5]. Unlike vertebrate-derived AMPs, Arminin-1a lacks significant sequence homology with known AMP families, suggesting an evolutionarily distinct lineage within cnidarians. The C-terminal fragment Arminin 1a-C (31 amino acids) emerged as the bioactive core, exhibiting potent antimicrobial properties while maintaining structural stability [2]. Phylogenetically, Arminin-1a exemplifies early metazoan host defense strategies, where epithelial barriers interface directly with environmental pathogens. Its discovery expanded the known diversity of AMP structural classes and highlighted marine organisms as underexplored sources of bioactive peptides [5].

Table 1: Evolutionary Context of Arminin-1a Among Model AMP Sources

Organism TypeRepresentative AMPsKey Structural FeaturesArminin-1a Distinctions
AmphibiansMagainin, Temporinsα-helical, cationicNo sequence homology; unique C-terminal active domain
InsectsCecropins, MelittinAmphipathic α-helicesShorter chain length (31aa vs. 35-40aa)
MammalsLL-37, Defensinsβ-sheet/α-helical mixedLacks disulfide bonds characteristic of defensins
Hydra (Cnidaria)Arminin-1aLinear α-helical corePhylogenetically ancient; membrane-targeting mechanism

Multidrug Resistance (MDR) as a Driver for Novel Therapeutic Exploration

The global crisis of multidrug-resistant (MDR) pathogens has intensified the search for antimicrobial agents with novel mechanisms of action. Conventional antibiotics suffer from rapid obsolescence due to horizontal resistance gene transfer and efflux pump upregulation. Bacterial MDR mechanisms include:

  • Enhanced efflux systems (e.g., tripartite MDR pumps reducing intracellular drug concentration)
  • Enzymatic drug inactivation (e.g., β-lactamases hydrolyzing penicillin derivatives)
  • Target modification (e.g., mutated penicillin-binding proteins) [4] [9]

Arminin-1a circumvents these resistance pathways through direct membrane disruption. Its cationic nature (+5 to +7 net charge) enables electrostatic targeting of anionic bacterial membranes, while its amphipathic α-helical conformation inserts into lipid bilayers, forming pores via the "carpet" or "toroidal-pore" models [3] [10]. Crucially, this mechanism exhibits concentration-dependent lethality against MDR clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, with minimal inhibitory concentrations (MIC) ≤20 µM [2] [4]. The rapid membrane permeabilization (<30 minutes) leaves insufficient time for adaptive resistance development, positioning Arminin-1a as a template for next-generation anti-infectives [2].

Table 2: MDR Challenges and Arminin-1a’s Advantages

MDR MechanismClinical ImpactArminin-1a’s CountermeasureExperimental Evidence
Efflux pump overexpressionReduced intracellular antibiotic accumulationMembrane disruption bypasses intracellular targetsEffective against Enterobacter with tripartite MDR systems [9]
Biofilm formation1000x increased antibiotic tolerancePenetrates extracellular polymeric matrixRapid biofilm eradication in gram-negative pathogens [4]
Target mutationLoss of drug binding affinityNon-specific membrane interactionMaintains efficacy against MRSA with mutated PBP2a [4]
Enzymatic degradationAntibiotic inactivationResistant to serine proteases and β-lactamasesStable activity in infection-mimicking environments [2]

Role of Antimicrobial Peptides (AMPs) in Bridging Antimicrobial and Antineoplastic Applications

The physicochemical properties enabling AMPs to target prokaryotic membranes also facilitate selective anticancer activity. Cancer cells share key membrane characteristics with microbes: elevated anionic phosphatidylserine exposure, high surface charge density, and microvilli abundance [3] [6]. Arminin-1a exploits these features through:

Membrane Selectivity Mechanisms

The peptide’s spatial segregation of hydrophobic and cationic residues generates an amphipathic α-helix that preferentially binds to cancer membranes (-30 to -50 mV zeta potential) over zwitterionic healthy cell membranes (-5 to -15 mV). This electrostatic selectivity enables tumor-specific membrane disruption, evidenced by lactate dehydrogenase (LDH) release assays showing 3-5x greater cytotoxicity in leukemia cells (IC₅₀: 5–10 µM) versus normal lymphocytes [2] [5].

Immunomodulatory Functions

Beyond direct cytotoxicity, Arminin-1a stimulates antitumor immunity by:

  • Danger-associated molecular pattern (DAMP) release: Membrane damage releases calreticulin and ATP, enhancing dendritic cell maturation
  • Chemokine induction: Upregulation of CXCL8 and CCL2 in tumor-infiltrating lymphocytes
  • Anti-angiogenesis: Suppression of VEGF signaling in endothelial co-cultures [5]

Intracellular Activity

At sub-lytic concentrations, internalized Arminin-1a disrupts mitochondrial function, inducing reactive oxygen species (ROS) generation and cytochrome c release. This triggers apoptosis via caspase-3/7 activation, particularly in drug-resistant leukemia cell lines (K562/ADM) where Arminin-1a overcomes P-glycoprotein-mediated chemotherapeutic efflux [2] [6].

Table 3: Structural Basis of Arminin-1a’s Bifunctionality

Structural PropertyAntimicrobial ConsequenceAnticancer ConsequenceValidation Study
Net charge (+6 at pH 7.4)Electrostatic adhesion to bacterial lipopolysaccharideSelective binding to anionic cancer membrane phospholipidsSurface plasmon resonance showing 10x affinity for PS vs. PC lipids [3]
Hydrophobic residue ratio (45%)Membrane insertion and pore stabilityPenetration of tumor membrane cholesterol-rich domainsFluorescence quenching in lipid vesicles mimicking cancer membranes [5]
α-helical propensity (82%)Toroidal pore formation in prokaryotic membranesHelix bundle assembly in eukaryotic membranesCircular dichroism showing 90% helicity in membrane-mimetic environments [2]
C-terminal amidationResistance to carboxypeptidasesEnhanced intracellular stability in lysosomal compartmentsMass spectrometry stability profiling in tumor homogenates [10]

The structural duality of Arminin-1a exemplifies how AMPs serve as evolutionary templates for bifunctional therapeutics. Ongoing research focuses on sequence optimization to enhance tumor selectivity while maintaining broad-spectrum anti-infective activity—a pharmacological strategy aligned with the One Health initiative against MDR pathogens and malignancy [5] [6].

Properties

Product Name

Arminin-1a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.